4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide
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Overview
Description
4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide is a heterocyclic compound that combines several functional groups, including a chromene, oxadiazole, and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-hydroxycoumarin with thiophene-2-carboxylic acid hydrazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
4-oxo-N-(5-phenyl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.
4-oxo-N-(5-methyl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide: Contains a methyl group instead of a thiophene ring.
Uniqueness
4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O4S/c20-10-8-12(22-11-5-2-1-4-9(10)11)14(21)17-16-19-18-15(23-16)13-6-3-7-24-13/h1-8H,(H,17,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAFZIGPEHIIEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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